REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])=[CH:6][CH:5]=[CH:4][CH:3]=1>CC1C=CC=CC=1C>[CH3:12][CH:11]1[C:6]2[C:7](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[CH2:8][CH2:9][CH2:10]1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 200 rpm for 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into a liquid-phase batch reactor
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 120° C.±1° C
|
Type
|
CUSTOM
|
Details
|
The analyzed results for the product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |